

# Technical Support Center: Effective Removal of Aurintricarboxylic Acid (ATA) from RNA Samples

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the effective removal of **Aurintricarboxylic Acid** (ATA), a potent nuclease inhibitor, from RNA samples. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the purity and integrity of your RNA for downstream applications.

# **Troubleshooting Guide**

**Aurintricarboxylic Acid** is a valuable tool for protecting RNA from degradation during extraction by inhibiting nuclease activity. However, its persistence in the final RNA sample can inhibit downstream enzymatic reactions such as reverse transcription, PCR, and in vitro transcription. Below is a guide to address common issues encountered during ATA removal.

Table 1: Troubleshooting Common Issues in ATA Removal

# Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Low A260/A230 ratio (<1.8)	Residual ATA contamination. ATA has a strong absorbance in the 230 nm range.	- Repeat the purification step. For spin columns, perform an additional wash step. For ethanol precipitation, perform a second precipitation For gel filtration, ensure the column is adequately sized for the sample volume to allow for proper separation.
- Consider switching to a different removal method. Gel filtration is often effective at removing small molecules like ATA.		
Inhibition of downstream enzymatic reactions (e.g., RT-PCR, sequencing)	Even trace amounts of residual ATA can inhibit polymerases and other enzymes.	- Re-purify the RNA sample using a high-efficiency method such as gel filtration with Sephadex G-100 For samples with persistent inhibition, a combination of methods (e.g., ethanol precipitation followed by spincolumn cleanup) may be necessary.
Low RNA yield after purification	Loss of RNA during the cleanup process.	- For ethanol precipitation, ensure the pellet is not dislodged and lost during aspiration of the supernatant. Using a co-precipitant like glycogen can help visualize the pellet.[1] - For spin columns, ensure the elution buffer is applied directly to the center of the silica membrane



and allowed to incubate for a few minutes before centrifugation to maximize RNA recovery.[2] - For gel filtration, select a column with the appropriate molecular weight cutoff to ensure RNA is not lost in the column matrix.

Visible reddish or brownish tint in the RNA pellet or solution

Significant ATA contamination.

 This indicates a high concentration of ATA. Repurification is essential.
 Ethanol precipitation followed by multiple 70% ethanol washes can help remove the coloration.

# Frequently Asked Questions (FAQs)

Q1: Why do I need to remove Aurintricarboxylic Acid from my RNA sample?

A1: **Aurintricarboxylic Acid** is a potent inhibitor of a wide range of enzymes that bind to nucleic acids, including reverse transcriptases, RNA polymerases, and DNA polymerases. If not effectively removed, residual ATA will likely inhibit your downstream applications, leading to failed experiments.

Q2: How can I detect ATA contamination in my RNA sample?

A2: A common indicator of ATA contamination is a low A260/A230 ratio in spectrophotometric analysis, as ATA exhibits strong absorbance around 230 nm.[3] **Aurintricarboxylic Acid** has absorbance peaks at approximately 217 nm, 310 nm, and 530 nm.[4][5][6] A visible reddish or brownish hue in the purified RNA pellet or solution is also a sign of significant contamination.

Q3: Which method is most effective for removing ATA?

A3: The most effective method can depend on the initial concentration of ATA and the required purity of the RNA for your specific downstream application.



- Gel filtration chromatography is highly effective for separating the larger RNA molecules from the smaller ATA molecules.
- Silica-based spin columns, especially those with protocols optimized for removing inhibitors, can also be effective.
- Ethanol precipitation is a standard method for desalting and concentrating nucleic acids and can reduce ATA levels, though multiple washes may be necessary for complete removal.[2]

Q4: Can I use a standard RNA cleanup kit to remove ATA?

A4: Yes, a standard silica-based spin column RNA cleanup kit can be effective. To enhance ATA removal, you can modify the standard protocol by including an additional wash step with the provided wash buffer. This helps to further remove any residual salts and inhibitors like ATA that may be bound to the column.[7]

Q5: Will ATA affect the quantification of my RNA?

A5: Yes, significant ATA contamination can interfere with spectrophotometric quantification. Its absorbance at 260 nm, although less pronounced than at 230 nm, can lead to an overestimation of your RNA concentration. For accurate quantification of ATA-contaminated samples, it is recommended to use a fluorometric method with an RNA-specific dye (e.g., Qubit) that will not be affected by the presence of ATA.

## **Experimental Protocols & Methodologies**

Below are detailed protocols for three common methods to remove **Aurintricarboxylic Acid** from RNA samples.

# **Method 1: Gel Filtration Chromatography**

This method separates molecules based on size. Larger RNA molecules will pass through the column more quickly than the smaller ATA molecules.

#### Materials:

Sephadex G-100 resin[8]



- · Chromatography column
- RNase-free elution buffer (e.g., 10 mM Tris-HCl, pH 7.5)
- RNase-free collection tubes

#### Protocol:

- Prepare the Sephadex G-100 resin: Swell the dry resin in RNase-free elution buffer according to the manufacturer's instructions.
- Pack the column: Pour the swollen resin slurry into the chromatography column and allow it to settle, creating a packed bed.
- Equilibrate the column: Wash the packed column with 2-3 column volumes of RNase-free elution buffer.
- Load the sample: Carefully load your RNA sample containing ATA onto the top of the column bed.
- Elute the RNA: Begin to collect fractions as you add more elution buffer to the top of the column. RNA will elute in the earlier fractions (in the void volume), while the smaller ATA molecules will be retained longer in the column and elute in later fractions.
- Identify RNA-containing fractions: Measure the absorbance of each fraction at 260 nm to identify the fractions containing your purified RNA.
- Pool and concentrate: Pool the RNA-containing fractions and, if necessary, concentrate the RNA using ethanol precipitation (see Method 3).

Workflow for Gel Filtration Chromatography



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Caption: Workflow for ATA removal using gel filtration.

### **Method 2: Silica-Based Spin Column Purification**

This method relies on the binding of RNA to a silica membrane in the presence of chaotropic salts, followed by washing and elution.[9]

#### Materials:

- Commercial RNA cleanup spin column kit (e.g., from Qiagen, Zymo Research, NEB)
- Ethanol (as required by the kit)
- RNase-free water or elution buffer

#### Protocol:

- Follow the manufacturer's protocol for RNA cleanup with the following modifications:
- Binding: Add the binding buffer provided in the kit to your RNA sample containing ATA. Mix well and transfer the mixture to the spin column.
- Centrifuge: Centrifuge according to the kit's instructions to bind the RNA to the silica membrane.
- Wash (Standard): Perform the wash steps as described in the manufacturer's protocol.
- Additional Wash (Recommended): After the final prescribed wash, perform an additional wash step using the provided wash buffer. This is crucial for removing residual ATA.
- Dry Spin: After the final wash, centrifuge the empty column for an additional 1-2 minutes to ensure all ethanol is removed.[7]
- Elute: Place the column in a clean collection tube, add RNase-free water or elution buffer directly to the center of the membrane, incubate for 1-2 minutes, and centrifuge to elute the purified RNA.

Workflow for Spin Column Purification





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Caption: Workflow for ATA removal using a spin column.

## **Method 3: Ethanol Precipitation**

This technique is used to concentrate and desalt nucleic acids.[10]

#### Materials:

- 3 M Sodium Acetate, pH 5.2
- 100% Ethanol (ice-cold)
- 75% Ethanol (ice-cold)
- Glycogen (optional, as a co-precipitant)
- RNase-free water or buffer

#### Protocol:

- Add Salt: To your RNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.
- Add Co-precipitant (Optional): If you have a low concentration of RNA, add glycogen to a final concentration of 20-50 μg/mL to aid in pellet visualization.
- Add Ethanol: Add 2.5 to 3 volumes of ice-cold 100% ethanol. Mix thoroughly by vortexing.
- Precipitate: Incubate the mixture at -20°C for at least 1 hour or overnight. For faster precipitation, you can incubate at -80°C for 30 minutes.[1]
- Centrifuge: Centrifuge the sample at >12,000 x g for 30 minutes at 4°C to pellet the RNA.



- Wash: Carefully decant the supernatant without disturbing the pellet. Add 500 μL of ice-cold 75% ethanol to wash the pellet. Centrifuge at >12,000 x g for 5 minutes at 4°C.
- Repeat Wash: Carefully decant the 75% ethanol and repeat the wash step one more time to ensure removal of residual ATA and salts.
- Dry: After the final wash, carefully remove all residual ethanol with a pipette. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the RNA difficult to resuspend.
- Resuspend: Resuspend the RNA pellet in an appropriate volume of RNase-free water or buffer.

Workflow for Ethanol Precipitation



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Caption: Workflow for ATA removal via ethanol precipitation.

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